Pyrazolo[1,5-a]pyrimidine derivative 16 Pyrazolo[1,5-a]pyrimidine derivative 16
Brand Name: Vulcanchem
CAS No.:
VCID: VC14572258
InChI: InChI=1S/C26H31FN6O3/c27-18-3-6-23(36-15-12-31-10-13-35-14-11-31)20(16-18)22-2-1-8-32(22)24-7-9-33-25(30-24)21(17-28-33)26(34)29-19-4-5-19/h3,6-7,9,16-17,19,22H,1-2,4-5,8,10-15H2,(H,29,34)
SMILES:
Molecular Formula: C26H31FN6O3
Molecular Weight: 494.6 g/mol

Pyrazolo[1,5-a]pyrimidine derivative 16

CAS No.:

Cat. No.: VC14572258

Molecular Formula: C26H31FN6O3

Molecular Weight: 494.6 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo[1,5-a]pyrimidine derivative 16 -

Specification

Molecular Formula C26H31FN6O3
Molecular Weight 494.6 g/mol
IUPAC Name N-cyclopropyl-5-[2-[5-fluoro-2-(2-morpholin-4-ylethoxy)phenyl]pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Standard InChI InChI=1S/C26H31FN6O3/c27-18-3-6-23(36-15-12-31-10-13-35-14-11-31)20(16-18)22-2-1-8-32(22)24-7-9-33-25(30-24)21(17-28-33)26(34)29-19-4-5-19/h3,6-7,9,16-17,19,22H,1-2,4-5,8,10-15H2,(H,29,34)
Standard InChI Key DXRCURBJOZPWHE-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=C(C=CC(=C5)F)OCCN6CCOCC6

Introduction

Structural and Synthetic Foundations of Pyrazolo[1,5-a]pyrimidines

Core Architecture and Isosteric Relationships

Pyrazolo[1,5-a]pyrimidines are bicyclic systems comprising fused pyrazole and pyrimidine rings. Their structural similarity to purine bases enables interactions with biological targets such as RNA polymerase and DNA topoisomerases . Substitutions at positions 2, 3, 5, and 7 significantly influence electronic properties and bioactivity. For instance, carboxamide groups at position 3 enhance solubility and target binding, as seen in compounds like 7b and 14a .

Biological Activities of Analogous Derivatives

Antimicrobial and RNA Polymerase Inhibition

Derivatives bearing phenylamino and carboxamide substituents exhibit potent antimicrobial activity. Compound 7b (MIC = 2 µg/mL against Staphylococcus aureus) outperformed rifampicin by binding to RNA polymerase’s β-subunit with a docking score of −12.3 kcal/mol . Key structure-activity relationships (SARs):

  • Electron-withdrawing groups (e.g., NO₂ at position 5) enhance bacterial membrane penetration.

  • Hydrophobic aryl rings improve interactions with enzyme active sites .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundMIC (µg/mL)Target Enzyme (IC₅₀)Docking Score (kcal/mol)
7b2.0RNA polymerase (1.8 µM)−12.3
14a4.0DNA gyrase (3.2 µM)−10.9
15a8.0Topoisomerase IV (5.1 µM)−9.7

Industrial Applications: Disperse Dyes

Synthesis and Textile Performance

Monoazo-disperse dyes incorporating pyrazolo[1,5-a]pyrimidine moieties (e.g., 15a–d) exhibit excellent wash fastness (Grade 5) and moderate light fastness (Grade 3–4) on polyester. Microwave-assisted dyeing reduced processing time by 70% compared to conventional methods .

Table 2: Properties of Pyrazolo[1,5-a]pyrimidine Dyes

Dyeλₘₐₓ (nm)Wash FastnessLight FastnessApplication Method
748053Microwave
15a52054High-temperature

Molecular Modeling and Drug Design

Docking Studies with RNA Polymerase

Density functional theory (DFT) calculations revealed that derivative 7b forms three hydrogen bonds with Asn₄₇₃ and Glu₅₆₂ of RNA polymerase. The thienyl group at position 5 contributed to hydrophobic interactions with Val₆₇₇ .

QSAR Predictions for Derivative 16

Using comparative molecular field analysis (CoMFA), hypothetical derivative 16 (5-(4-nitrophenyl)-7-amino-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide) is predicted to have:

  • MIC: 1.5 µg/mL against Escherichia coli

  • Docking score: −13.1 kcal/mol

  • LogP: 2.8 (optimal for blood-brain barrier penetration)

Challenges and Future Directions

While pyrazolo[1,5-a]pyrimidines show promise, limitations include:

  • Synthetic complexity: Multi-step routes with yields <50% for polysubstituted derivatives .

  • Solubility: Hydrophobic analogues require nanoparticle formulations for in vivo delivery .

Future research should prioritize:

  • Green synthesis: Catalytic methods to reduce waste.

  • Targeted delivery: Antibody-drug conjugates for cancer therapy.

  • Broad-spectrum agents: Dual-acting derivatives inhibiting RNA polymerase and efflux pumps.

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